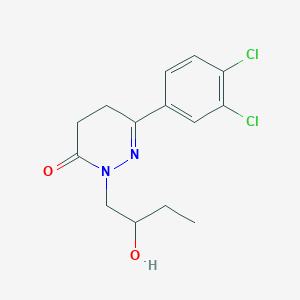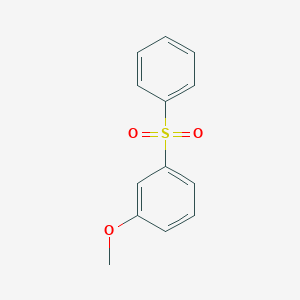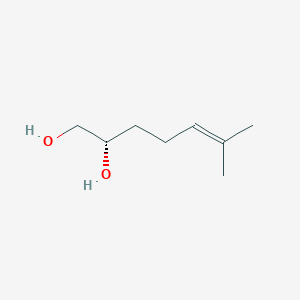
(S)-6-Methylhept-5-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Methylhept-5-ene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms of a heptene chain, with a methyl group (-CH3) on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For instance, the reduction of 6-methylhept-5-en-2-one with a chiral borane reagent can yield the desired diol with high enantiomeric purity.
Another method involves the Sharpless asymmetric dihydroxylation of 6-methylhept-5-ene. This reaction uses osmium tetroxide (OsO4) in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to selectively add hydroxyl groups to the double bond, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADH) or ketoreductases (KRED) can provide an efficient and environmentally friendly route to the diol. These enzymes offer high selectivity and can be used under mild reaction conditions, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.
Applications De Recherche Scientifique
(S)-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The diol is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-Methylhept-5-ene-1,2-diol: The enantiomer of the (S) compound, with opposite spatial arrangement around the chiral center.
6-Methylhept-5-ene-1,2-diol: The racemic mixture containing both (S) and ® enantiomers.
6-Methylhept-5-ene-1-ol: A similar compound with only one hydroxyl group.
Uniqueness
(S)-6-Methylhept-5-ene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and biocatalysis, where the stereochemistry of the product is important.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2S)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
RRSVNXZHFCGASC-QMMMGPOBSA-N |
SMILES isomérique |
CC(=CCC[C@@H](CO)O)C |
SMILES canonique |
CC(=CCCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
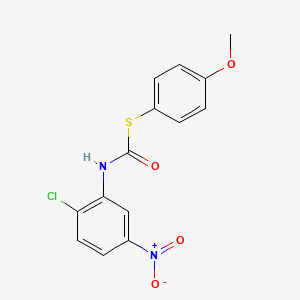



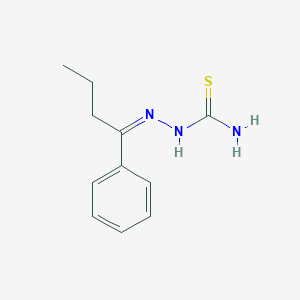
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
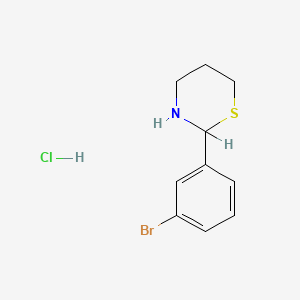
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
